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Technical Monograph: HAPC-Chol Cationic Lipid
Functional Identity, Structural Analysis, and Formulation Protocols for Gene Delivery[1]

Executive Technical Summary
HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) is a specialized cationic

cholesterol derivative designed for the delivery of nucleic acids (siRNA, pDNA) via liposomal

vectors.[1][2][3][4] Unlike standard cationic lipids (e.g., DOTAP) which rely on fatty acid tails,

HAPC-Chol utilizes a rigid steroid backbone to enhance the stability of the lipid bilayer while

minimizing serum-induced aggregation.[1]

This guide dissects the physicochemical properties of HAPC-Chol, provides a validated

protocol for formulating HAPC-Chol/DOPE lipoplexes, and visualizes the mechanistic

pathways of endosomal escape.[1]

Chemical Identity & Physicochemical Properties[1]
[3][5]
HAPC-Chol is an amphiphilic molecule synthesizing a hydrophobic cholesterol tail with a

hydrophilic, ionizable cationic headgroup linked via a carbamate bond.[1]

Key Chemical Data[1][3][5]
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Property Specification

Common Name HAPC-Chol

IUPAC Name

Cholesteryl (3-((2-

hydroxyethyl)amino)propyl)carbamate

hydroiodide

Chemical Formula (Salt) (Hydroiodide)

Chemical Formula (Free Base)

Molecular Weight (Salt) 658.74 g/mol

Molecular Weight (Free Base) 530.83 g/mol

CAS Number 1027801-73-5

Solubility
Soluble in Ethanol, DMF, DMSO.[1][2][5][6]

Sparingly soluble in water.[1]

pKa (Estimated) ~8.5–9.5 (Secondary amine)

Appearance White crystalline solid

Structural Activity Relationship (SAR)
The efficacy of HAPC-Chol stems from three distinct structural domains:

Hydrophobic Domain (Cholesterol Skeleton): Unlike flexible aliphatic chains (e.g., in

DOTAP), the rigid steroid ring structure increases the transition temperature (

) of the liposome, preventing premature leakage of the genetic payload in the bloodstream.
[1]

Linker (Carbamate): The carbamate linkage (

) is chemically stable at neutral pH (blood circulation) but susceptible to enzymatic hydrolysis
within the cell, facilitating biodegradability.[1]

Cationic Headgroup (Hydroxyethyl-amino-propyl):
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Charge: The secondary amine becomes protonated at physiological pH, binding anionic

phosphate backbones of siRNA.[1]

Hydroxyl Moiety: The terminal hydroxyl group increases hydration at the lipid interface,

reducing toxicity compared to non-hydroxylated analogs by mimicking the hydration shell

of natural phospholipids.[1]

Visualization: Chemical Structure & Functional
Domains[1]
The following diagram illustrates the chemical connectivity and the functional role of each

domain within the HAPC-Chol molecule.
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Figure 1: Functional decomposition of the HAPC-Chol molecule, highlighting the critical

domains responsible for membrane anchoring and nucleic acid binding.[1]
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Experimental Protocol: Formulation of HAPC-Chol
Lipoplexes
Objective: Create stable cationic liposomes (HAPC-Chol/DOPE) and complex them with siRNA

(Lipoplex formation). Rationale: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is

used as a "helper lipid."[1][2] At acidic endosomal pH, DOPE undergoes a phase transition

from lamellar (

) to inverted hexagonal (

), destabilizing the endosome membrane and releasing the siRNA into the cytoplasm.[1]

Materials Required[1][3][4][5][6][7][8][9][10]
HAPC-Chol (MW: 658.74 g/mol )[1][7]

DOPE (MW: 744.03 g/mol )[1]

Chloroform (HPLC Grade)[1]

Nuclease-free Water or HEPES Buffer (20 mM, pH 7.4)[1]

Rotary Evaporator[1]

Probe Sonicator or Extruder (100 nm membrane)[1]

Step-by-Step Methodology
Phase A: Preparation of Cationic Liposomes (Thin Film
Hydration)[1]

Molar Ratio Calculation: Calculate masses for a 3:2 molar ratio of HAPC-Chol to DOPE.

Why 3:2? This ratio optimizes the positive charge density for DNA binding while retaining

enough DOPE to trigger endosomal fusion.[1]

Dissolution: Dissolve HAPC-Chol and DOPE in 2 mL of Chloroform in a round-bottom flask.
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Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until

a thin, dry lipid film forms on the flask wall.[1]

Critical Step: Desiccate the film under high vacuum for an additional 2–4 hours to remove

trace solvent (cytotoxicity risk).[1]

Hydration: Add 1 mL of HEPES buffer (or sterile water) to the flask. Vortex vigorously for 2

minutes to detach the film.[1]

Result: Multilamellar Vesicles (MLVs) are formed.[1]

Sizing (Downsizing):

Option A (Sonication): Probe sonicate on ice (cycles of 30s ON / 30s OFF) for 5 minutes

until the solution becomes transparent/translucent.

Option B (Extrusion - Recommended): Pass the suspension 11 times through a

polycarbonate membrane (100 nm pore size) using a mini-extruder.[1]

Target Size: 90–110 nm (Verify with Dynamic Light Scattering - DLS).[1]

Phase B: Lipoplex Formation (siRNA Complexation)[1][2]
Dilution: Dilute the siRNA stock and the Liposome solution separately in serum-free medium

(e.g., Opti-MEM).

Mixing: Gently add the Liposome solution to the siRNA solution to achieve the desired N/P

ratio (Nitrogen-to-Phosphate ratio).

Recommended N/P: Start with N/P = 10 to 20.[1]

Incubation: Incubate at Room Temperature for 15–20 minutes.

Mechanism:[1][8][7][9][10] Electrostatic self-assembly occurs.[1] The cationic HAPC-Chol
binds the anionic siRNA backbone.[1]

Quality Control: Measure Zeta Potential. A successful coating should yield a potential of +35

to +50 mV.[1]
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Mechanistic Workflow: Intracellular Trafficking[1]
The following diagram details the "Life Cycle" of an HAPC-Chol lipoplex, from formation to

gene silencing.
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Figure 2: The intracellular trafficking pathway of HAPC-Chol lipoplexes.[1] The inclusion of

DOPE is critical for the transition from the Endosome to Cytoplasmic Release.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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